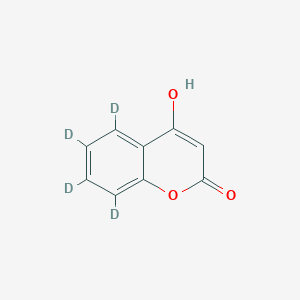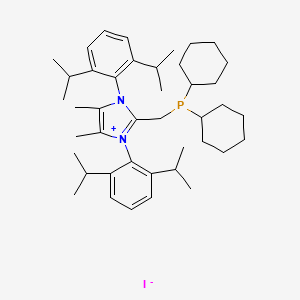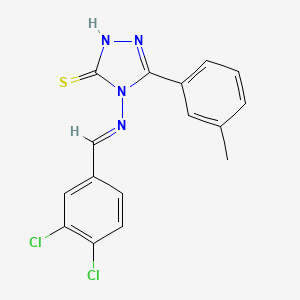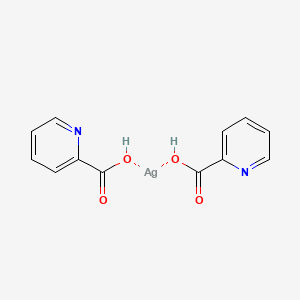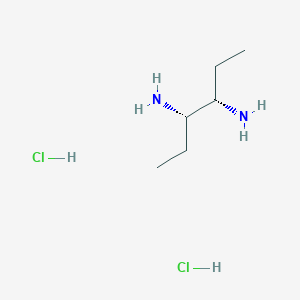
(3S,4S)-Hexane-3,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-Hexane-3,4-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H16N2·2HCl. It is known for its application in asymmetric synthesis and as a chiral ligand in various chemical reactions. The compound is characterized by its two chiral centers, which contribute to its stereochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Hexane-3,4-diamine dihydrochloride typically involves the reduction of corresponding diketones or the reductive amination of keto acids. One common method includes the catalytic hydrogenation of hexane-3,4-dione in the presence of ammonia or primary amines. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of chiral catalysts and ligands is crucial in achieving high enantioselectivity during the synthesis process.
化学反応の分析
Types of Reactions
(3S,4S)-Hexane-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or keto acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hexane-3,4-dione or hexane-3,4-dioic acid.
Reduction: Hexane-3,4-diamine or hexane-3,4-diol.
Substitution: Various N-substituted hexane-3,4-diamine derivatives.
科学的研究の応用
(3S,4S)-Hexane-3,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (3S,4S)-Hexane-3,4-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These interactions can lead to the formation of coordination complexes with metals, which are essential in catalytic processes. The compound’s chiral centers play a crucial role in determining the stereochemical outcome of reactions.
類似化合物との比較
Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- (3S,4S)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
Uniqueness
(3S,4S)-Hexane-3,4-diamine dihydrochloride is unique due to its specific chiral centers and the ability to form highly enantioselective complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
特性
分子式 |
C6H18Cl2N2 |
|---|---|
分子量 |
189.12 g/mol |
IUPAC名 |
(3S,4S)-hexane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-3-5(7)6(8)4-2;;/h5-6H,3-4,7-8H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
InChIキー |
PIKUNUSDTWYEPM-USPAICOZSA-N |
異性体SMILES |
CC[C@@H]([C@H](CC)N)N.Cl.Cl |
正規SMILES |
CCC(C(CC)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


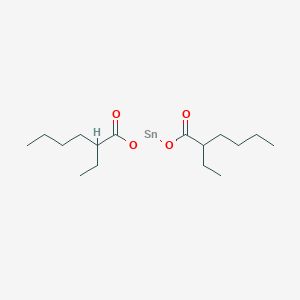
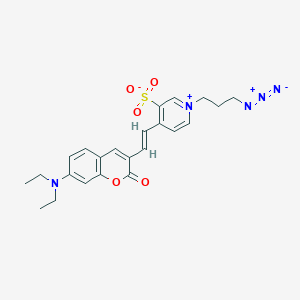
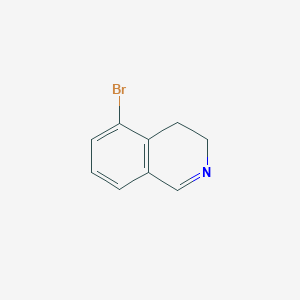
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
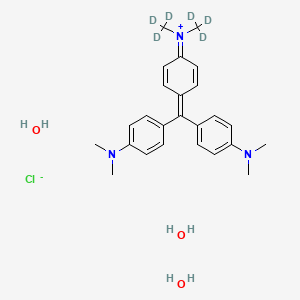
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
